1-Bromo-2-fluoro-4-(methoxymethoxy)benzene 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1054314-58-7
VCID: VC7058557
InChI: InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
SMILES: COCOC1=CC(=C(C=C1)Br)F
Molecular Formula: C8H8BrFO2
Molecular Weight: 235.052

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene

CAS No.: 1054314-58-7

Cat. No.: VC7058557

Molecular Formula: C8H8BrFO2

Molecular Weight: 235.052

* For research use only. Not for human or veterinary use.

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene - 1054314-58-7

Specification

CAS No. 1054314-58-7
Molecular Formula C8H8BrFO2
Molecular Weight 235.052
IUPAC Name 1-bromo-2-fluoro-4-(methoxymethoxy)benzene
Standard InChI InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Standard InChI Key NFLJDMCLZGFGJS-UHFFFAOYSA-N
SMILES COCOC1=CC(=C(C=C1)Br)F

Introduction

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2. It features a benzene ring substituted with bromine, fluorine, and a methoxymethoxy group, making it a versatile intermediate in organic synthesis. This compound is of interest due to its unique structural features and reactivity, which facilitate various chemical transformations.

Synthesis Methods

The synthesis of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene typically involves multi-step processes. One common method includes the bromination and fluorination of benzene derivatives, followed by the protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often involve the use of bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst .

Chemical Reactions and Applications

This compound undergoes various chemical reactions, including substitution, oxidation, reduction, and coupling reactions. The bromine atom can be substituted with other nucleophiles, and the methoxymethoxy group can be transformed into aldehydes or carboxylic acids through oxidation. It is particularly useful in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.

Types of Reactions

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like sodium methoxide or potassium tert-butoxide.

  • Oxidation and Reduction Reactions: The methoxymethoxy group can be oxidized to yield aldehydes or carboxylic acids.

  • Coupling Reactions: Participates in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biological and Scientific Research Applications

While specific biological applications of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene are not widely documented, its utility as a building block in organic synthesis makes it valuable for creating complex molecules with potential biological activities. Its reactivity and structural features allow for diverse chemical transformations, which are essential in the synthesis of pharmaceuticals and other bioactive compounds.

Safety and Handling

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is classified as hazardous, with warning signs indicating potential skin and eye irritation (H315, H319) and respiratory tract irritation (H335). It should be handled with caution, following proper safety protocols such as wearing protective clothing and avoiding inhalation .

Safety Information Table

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

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